

Chemical structure and IUPAC name of 2-Bromo-4-chloropyridin-3-amine

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Compound of Interest

Compound Name: 2-Bromo-4-chloropyridin-3-amine

Cat. No.: B1290170

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An In-depth Technical Guide to 2-Bromo-4-chloropyridin-3-amine

Introduction

2-Bromo-4-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an amine group flanked by bromo and chloro substituents, makes it a versatile precursor for the development of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, particularly for professionals in the fields of chemical research and drug development. The compound's utility is significant in the synthesis of novel molecules for pharmaceutical and agrochemical industries, including potential antiviral and anticancer agents^[1].

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name and various chemical identifiers. The structure consists of a pyridine ring substituted at the 2, 3, and 4 positions.

IUPAC Name: **2-Bromo-4-chloropyridin-3-amine**

Chemical Structure: The structure is defined by a pyridine core with a bromine atom at position 2, a chlorine atom at position 4, and an amine group at position 3.

Identifier	Value
CAS Number	357263-45-7 [2] [3] [4]
Molecular Formula	C ₅ H ₄ BrCIN ₂ [2] [3]
Molecular Weight	207.46 g/mol [2]
Canonical SMILES	NC1=C(Cl)C=CN=C1Br [2]
InChI	1S/C5H4BrCIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 [5]
InChIKey	BZXFKYRDEFEWPG-UHFFFAOYSA-N [5]

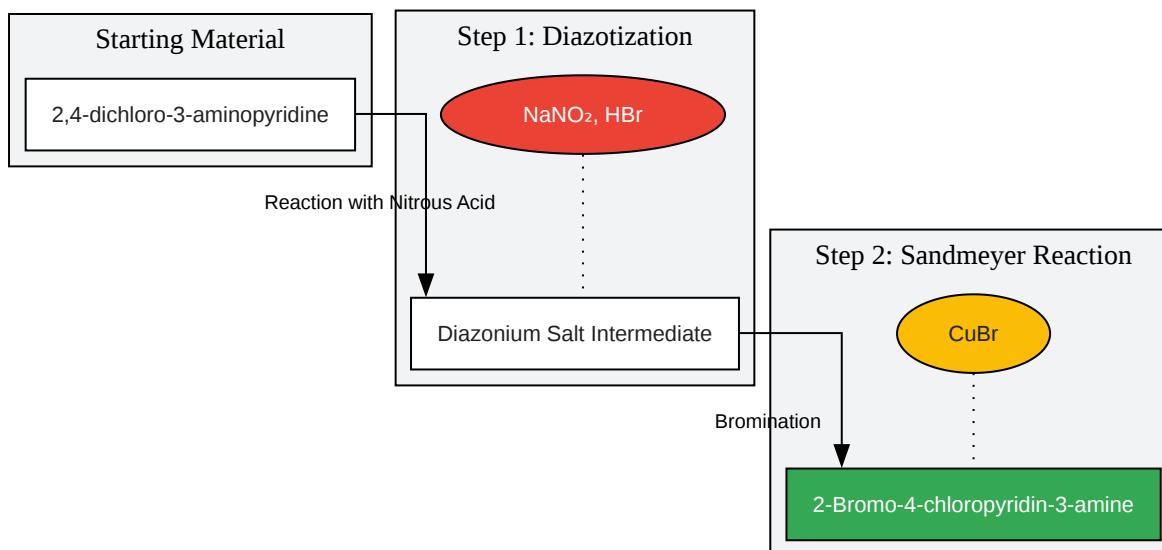
Physicochemical and Computational Data

The physical and computational properties of **2-Bromo-4-chloropyridin-3-amine** are summarized below. These values are essential for predicting its behavior in various chemical environments and for designing synthetic routes.

Property	Value	Source
Physical Form	Powder / Solid	[6]
Boiling Point	289.98 °C at 760 mmHg	[1]
Density	1.835 g/cm ³	[1]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[2]
LogP (predicted)	2.0797	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **2-Bromo-4-chloropyridin-3-amine** is not readily available in the provided search results, a plausible synthetic pathway can be conceptualized based on established methodologies for halogenating aminopyridines. A common approach involves the diazotization of an amino group followed by a Sandmeyer-type reaction to introduce a halogen.



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Plausible synthetic workflow for **2-Bromo-4-chloropyridin-3-amine**.

General Experimental Protocol for Halogen Exchange via Diazotization

The following protocol is a generalized procedure adapted from the synthesis of 2-chloro-4-bromopyridine from 2-chloro-4-aminopyridine, illustrating a key transformation relevant to the synthesis of halogenated pyridines^[7].

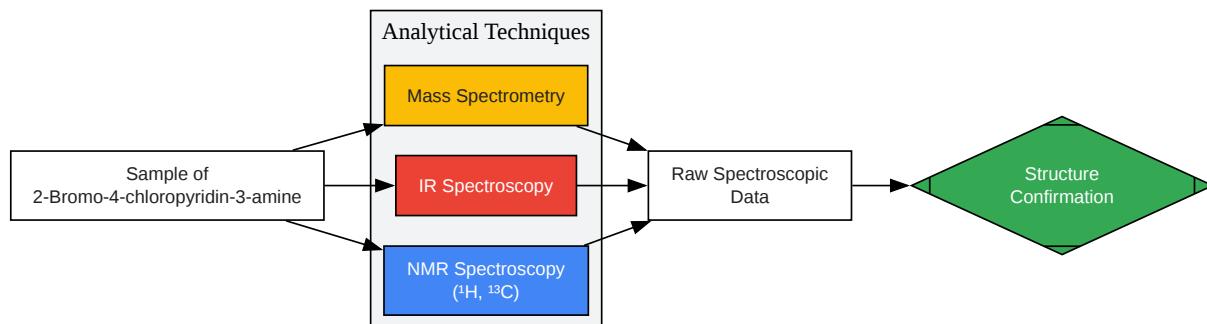
- **Diazotization:**

- Dissolve the starting aminopyridine (1.0 eq.) in 48% aqueous hydrobromic acid at 0 °C.

- Cool the reaction mixture to -10 °C.
- Add a solution of sodium nitrite (NaNO₂) (2.2 eq.) dissolved in water dropwise over 30 minutes, maintaining the temperature at -10 °C.
- Stir the mixture for an additional 10-30 minutes at -10 °C.
- Sandmeyer Reaction (Introduction of Bromine):
 - In a separate vessel, prepare a solution or suspension of a copper(I) bromide (CuBr) catalyst.
 - Slowly add the cold diazonium salt solution to the catalyst mixture.
 - Allow the reaction to warm to room temperature and stir for 1.5-16 hours until nitrogen evolution ceases^[7].
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the color dissipates^[7].
 - Adjust the pH to be alkaline using a 35% sodium hydroxide solution^[7].
 - Extract the aqueous phase with an organic solvent such as diethyl ether or dichloromethane (3x)^[7].
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure^[7].
 - Purify the crude product using silica gel column chromatography to yield the final halogenated pyridine^[7].

Spectroscopic Analysis

Spectroscopic data is critical for structure elucidation and quality control. While specific experimental spectra for **2-Bromo-4-chloropyridin-3-amine** were not found, the expected data can be predicted based on its structure and data from analogous compounds^[8].

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General workflow for spectroscopic analysis of the compound.

Predicted Spectroscopic Data

¹ H NMR (Proton NMR)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
Aromatic CH	~7.8-8.0	d	H-6
Aromatic CH	~7.0-7.2	d	H-5
Amine NH ₂	~4.5-5.5	br s	NH ₂

¹³ C NMR (Carbon-13 NMR)	Predicted Chemical Shift (δ , ppm)	Assignment
C-Br	~140-145	C-2
C-NH ₂	~148-152	C-3
C-Cl	~145-150	C-4
C-H	~115-120	C-5
C-H	~150-155	C-6

IR Spectroscopy	Wavenumber (cm ⁻¹)	Assignment
N-H stretching	3450-3300	Amine group
C-H stretching	3100-3000	Aromatic
N-H bending	1640-1600	Amine group
C=C, C=N stretching	1600-1450	Pyridine ring
C-Cl stretching	800-600	Chloro group
C-Br stretching	600-500	Bromo group

General Protocol for Spectroscopic Characterization

This protocol is a standard methodology for the analysis of organic compounds[8].

- NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz) to acquire ¹H and ¹³C NMR spectra.
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
 - Acquisition: Use a mass spectrometer with an appropriate ionization technique (e.g., ESI, EI) to obtain the mass spectrum. The distinct isotopic pattern of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) should be observable.

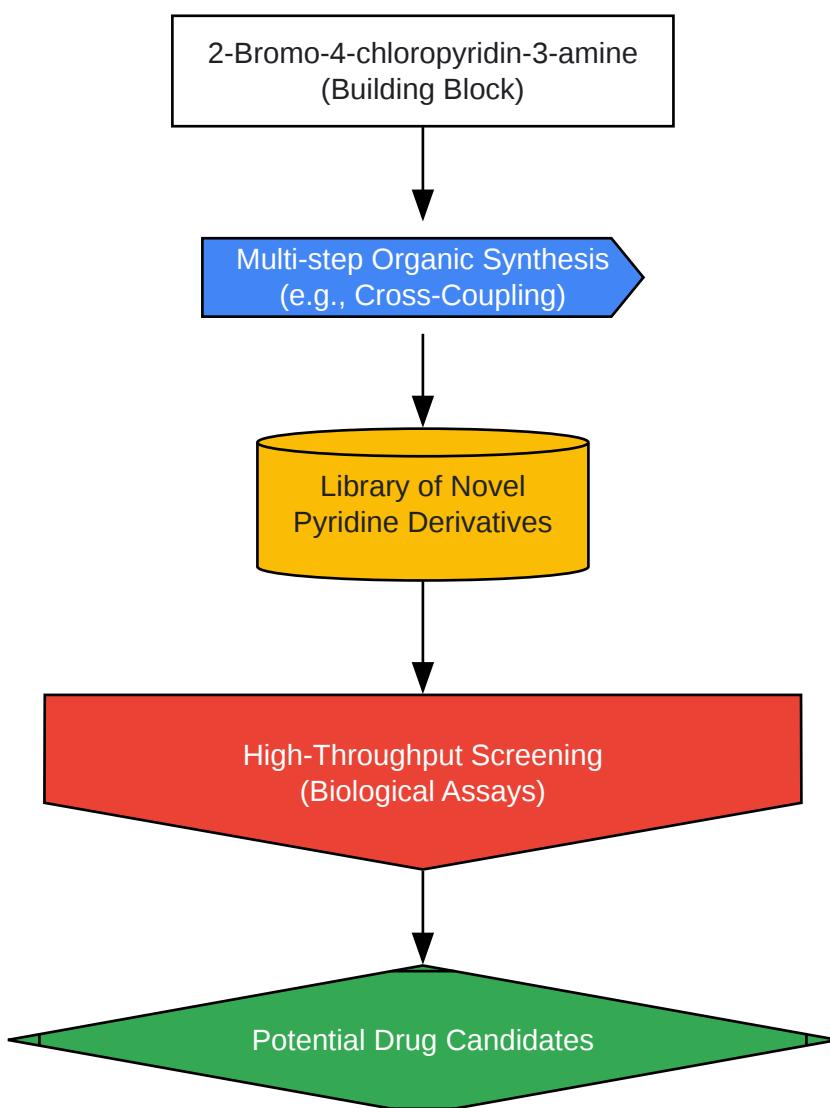
Applications in Research and Drug Development

2-Bromo-4-chloropyridin-3-amine is a valuable intermediate in medicinal chemistry. The presence of three distinct functional groups (amine, bromo, chloro) on the pyridine scaffold allows for selective and sequential chemical modifications, such as cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. This versatility enables the construction of diverse molecular libraries for drug discovery programs[1][9].

Its applications include:

- Scaffold for Complex Molecules: It serves as a starting point for synthesizing more complex, polycyclic heterocyclic systems.
- Pharmaceutical Synthesis: It is a precursor in the development of various therapeutic agents, including potential antiviral and anticancer drugs[1].
- Agrochemical Development: The pyridine core is common in agrochemicals, and this compound can be used to develop new pesticides and herbicides[1].



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Role of the compound as a building block in drug discovery.

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